molecular formula C23H22ClN3O4 B2745439 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 894894-86-1

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2745439
CAS RN: 894894-86-1
M. Wt: 439.9
InChI Key: GYEPAHDFOPVSJF-UHFFFAOYSA-N
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Description

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H22ClN3O4 and its molecular weight is 439.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Applications

Derivatives of naphthyridinyl acetamides, including those with chlorobenzoyl groups, have been synthesized and investigated for their antibacterial activity. For instance, Ramalingam et al. (2019) synthesized several derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and found significant antibacterial activity. These compounds were synthesized from the common intermediate 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, indicating the relevance of naphthyridinyl acetamide derivatives in developing antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Chemical Synthesis and Reactivity

The synthesis of compounds involving chlorobenzoyl and naphthyridinyl groups often involves complex reactions that can yield various derivatives with potential pharmacological activities. For example, research by Jordan and Markwell (1978) on the halogenation of N-(2-acetylbenzofuran-3-yl)acetamide shows the nuanced chemical reactivity that can be expected in the synthesis and modification of related compounds. This research highlights the electrophilic nature of certain reactions and the potential to yield various halogenated products, which could be analogous to reactions involving the specified chemical structure (Jordan & Markwell, 1978).

Structural Analysis and Molecular Design

Compounds with naphthyridinyl and acetamide moieties have also been the subject of structural analysis and molecular design studies, aiming at understanding their conformations and interactions for potential therapeutic applications. For example, Nayak et al. (2014) investigated the molecular conformations and supramolecular assembly of halogenated C,N-diarylacetamides, which could provide insights into the design and development of molecules with specific binding properties and activities (Nayak et al., 2014).

properties

IUPAC Name

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c1-14-7-8-18-22(30)19(21(29)15-4-2-5-16(24)10-15)12-27(23(18)26-14)13-20(28)25-11-17-6-3-9-31-17/h2,4-5,7-8,10,12,17H,3,6,9,11,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEPAHDFOPVSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3CCCO3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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